1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Overview
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is an organic compound that features a unique combination of a thienyl and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 5-chloro-2-thiopheneethanamine with 2,3-dihydro-1,4-benzodioxin-6-isocyanate. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The thienyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thienyl and benzodioxin moieties can interact with different biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
- N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
Uniqueness
N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is unique due to its specific combination of a thienyl and a benzodioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9(13-4-5-14(16)22-13)17-15(19)18-10-2-3-11-12(8-10)21-7-6-20-11/h2-5,8-9H,6-7H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJULTMIQQUKODZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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